1-Acetyl-3-hydroxypiperidine-3-carboxylic acid is an organic compound with the chemical formula CHN O and a molecular weight of 187.2 g/mol. It is classified as a piperidine derivative and is notable for its potential applications in medicinal chemistry and organic synthesis. The compound is recognized by its CAS number 1779359-88-4 and is primarily utilized as an intermediate in the synthesis of more complex organic molecules, as well as in biological studies for its pharmacological properties .
The synthesis of 1-acetyl-3-hydroxypiperidine-3-carboxylic acid can be achieved through various synthetic routes, often involving the functionalization of piperidine derivatives. One common method includes the acetylation of 3-hydroxypiperidine followed by carboxylation, utilizing reagents such as acetic anhydride and carbon dioxide under controlled conditions.
The synthesis typically requires:
1-Acetyl-3-hydroxypiperidine-3-carboxylic acid can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. For instance, acid-catalyzed hydrolysis may be employed to enhance reaction rates .
The mechanism of action for 1-acetyl-3-hydroxypiperidine-3-carboxylic acid primarily involves its interactions with biological targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups may engage in hydrogen bonding with active sites on proteins, potentially influencing metabolic pathways.
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into the molecular structure and functional groups present .
1-Acetyl-3-hydroxypiperidine-3-carboxylic acid finds applications in various scientific fields:
Its role in research highlights the importance of understanding its properties and potential applications in advancing scientific knowledge .
Piperidine heterocycles represent a foundational scaffold in pharmaceutical chemistry, characterized by a six-membered ring containing one nitrogen atom and five sp³-hybridized carbon atoms. The structural and stereochemical versatility of substituted piperidines enables their integration into diverse therapeutic agents, spanning antipsychotics, antivirals, analgesics, and neurodegenerative treatments. Among these derivatives, 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid (chemical formula: C₈H₁₃NO₄) exemplifies a multifunctional chiral building block. Its molecular structure incorporates a carboxylic acid group, a tertiary hydroxyl group, and an N-acetyl moiety, conferring distinct reactivity and stereoelectronic properties. Key identifiers include:
Table 1: Fundamental Chemical Descriptors of 1-Acetyl-3-hydroxypiperidine-3-carboxylic Acid
Property | Value |
---|---|
Molecular Formula | C₈H₁₃NO₄ |
Average Mass | 187.19 g/mol |
Hydrogen Bond Donor Count | 2 (OH and COOH) |
Hydrogen Bond Acceptor Count | 4 (Carbonyl O, OH, COOH, N-Acetyl O) |
Canonical SMILES | CC(=O)N1CCCC(C1)(C(=O)O)O |
3-Hydroxypiperidine derivatives serve as pivotal structural motifs in drug design due to their capacity for:
Table 2: Impact of Piperidine Ring Substitution Patterns on Molecular Properties
Substitution Pattern | Key Conformational Effect | Medicinal Chemistry Relevance |
---|---|---|
3-Hydroxy (Monosubstituted) | Minimal ring distortion; OH equatorial/axial equilibrium | Versatile spacer; H-bond donor/acceptor site |
3-Hydroxy-3-carboxylic acid (Gem-disubstituted, e.g., target compound) | Increased chair preference; substituents typically equatorial | Fixed spatial orientation of two H-bonding groups; chiral center |
2,3- or 3,4-Disubstituted | Cis/trans diastereomers; significant conformational control | Enables precise 3D pharmacophore placement; modulates bioavailability |
Achieving enantiomeric purity in 3-hydroxypiperidine building blocks like 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid is paramount for drug efficacy and safety. Key methodologies include:
Table 3: Comparison of Chiral Resolution Methods for Piperidine Derivatives
Method | Key Agents/Catalysts | Advantages | Limitations |
---|---|---|---|
Diastereomeric Salt Crystallization | D-Pyrrolidonecarboxylic acid, L-Camphorsulfonic acid | Low cost; scalable; high purity achievable | Resolution yield ≤55%; requires stoichiometric resolving agent |
Catalytic Asymmetric Hydrogenation | Ir/P,N-ligands; Ru/phosphine complexes; Rh complexes | Direct synthesis; high stereoselectivity; atom-economical | Requires specialized ligands; sensitive to functional groups |
Enzymatic Kinetic Resolution (KR) | Immobilized CALB (e.g., Novozym 435) | Mild conditions; high enantioselectivity (ee >99%) | Limited to 50% maximum yield; substrate scope dependent |
Dynamic Kinetic Resolution (DKR) | CALB + Ru racemization catalyst | Potential for 100% yield and high ee | Complex catalyst system; optimization required |
The synthesis of enantiopure 1-Acetyl-3-hydroxypiperidine-3-carboxylic acid leverages these principles. While direct resolution data is less prevalent in the provided sources, its structural similarity to resolved compounds like N-Boc-3-hydroxypiperidine suggests analogous routes are feasible—potentially involving resolution of the 3-hydroxypiperidine precursor via salt formation with chiral acids (e.g., D-pyroglutamic acid) before selective N-acetylation and C3-carboxylation, or asymmetric synthesis via functionalized pyridine hydrogenation strategies [3] [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9